N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran-2-ylmethylamine: This step involves the reaction of tetrahydrofuran with a suitable amine source under controlled conditions.
Coupling with 4-Hydroxybenzaldehyde: The tetrahydrofuran-2-ylmethylamine is then coupled with 4-hydroxybenzaldehyde to form an intermediate compound.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetamide group.
Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(2-methoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-tert-butyl-2-(4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)20-17(21)13-23-15-8-6-14(7-9-15)11-19-12-16-5-4-10-22-16/h6-9,16,19H,4-5,10-13H2,1-3H3,(H,20,21) |
InChI Key |
JBKJEGKNOTVWMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2CCCO2 |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2CCCO2 |
Origin of Product |
United States |
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